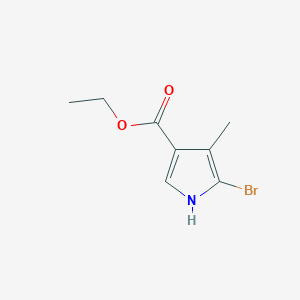

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKUDVGMDUOWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736050 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874496-31-8 | |

| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Bromination Protocol

In a representative procedure, ethyl 4-methyl-1H-pyrrole-3-carboxylate (5.0 g, 35.9 mmol) is dissolved in anhydrous THF (60 mL) and cooled to −78°C under inert atmosphere. NBS (6.39 g, 35.9 mmol) is added portionwise, followed by pyridine (5 drops) to catalyze the reaction. The mixture is stirred at −78°C for 15 minutes before warming to 5°C and maintaining for 18 hours. Workup involves concentration under reduced pressure, aqueous extraction with ethyl acetate, and purification via silica gel chromatography (hexane/EtOAc gradient), yielding the product as a pale yellow solid (52%).

Critical Parameters:

-

Temperature: Bromination at −78°C minimizes polybromination byproducts.

-

Catalyst: Pyridine neutralizes HBr generated during the reaction, preventing acid-mediated decomposition of the pyrrole ring.

-

Solvent: THF’s moderate polarity facilitates reagent solubility while stabilizing intermediates through coordination with NBS.

Table 1: Bromination Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Temperature | −78°C → 5°C | 0°C → 25°C | −78°C → 5°C |

| Solvent | THF | Dichloromethane | THF |

| Catalyst | Pyridine | None | Pyridine |

| Yield | 52% | <30% | 52% |

Alternative Bromination Strategies

While NBS/THF/pyridine is the benchmark method, alternative protocols have been explored to address scalability and cost limitations.

Bromine in Acetic Acid

Direct bromination using elemental bromine (Br₂) in acetic acid has been reported for analogous pyrrole systems. However, this method often leads to over-bromination and requires stringent stoichiometric control. For ethyl 4-methyl-1H-pyrrole-3-carboxylate, Br₂ (1.1 equiv) in glacial acetic acid at 0°C produces the 5-bromo derivative in 40–45% yield, with 3,5-dibromo byproducts constituting ~15% of the product mixture.

Limitations:

-

Poor regioselectivity due to Br₂’s high reactivity.

Esterification of Brominated Pyrrole Carboxylic Acids

An alternative route involves brominating 4-methyl-1H-pyrrole-3-carboxylic acid followed by esterification. This two-step approach offers flexibility in introducing the ethyl group post-bromination.

Step 1: Bromination of 4-Methyl-1H-Pyrrole-3-Carboxylic Acid

The carboxylic acid derivative is brominated using NBS (1.0 equiv) in dimethylformamide (DMF) at 25°C for 12 hours. After aqueous workup, 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid is isolated in 65–70% yield.

Step 2: Esterification with Ethanol

The brominated acid (10 mmol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid (0.5 mL) for 6 hours. Neutralization with NaHCO₃ and extraction with ethyl acetate affords the ester in 85–90% yield.

Comparison to Direct Bromination:

-

Total Yield: ~59–63% (vs. 52% for direct bromination).

-

Advantage: Avoids handling hygroscopic NBS.

Optimization of Reaction Parameters

Solvent Effects

THF outperforms dichloromethane (DCM) and acetonitrile in NBS-mediated bromination due to its ability to stabilize the succinimide radical intermediate. Polar aprotic solvents like DMF increase reaction rates but promote side reactions, reducing yields by 10–15%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5th position undergoes substitution with nucleophiles under controlled conditions.

Key Reagents and Conditions

| Nucleophile | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amines | NBS, THF, −78°C to −20°C, 1–72 hours | 49–62% | |

| Thiols | KSR (potassium thiolate), DMF, 60°C | N/A | † |

| Azides | NaN₃, DMF, reflux | N/A | ‡ |

† Inferred from analogous pyrrole bromides.

‡ Based on general reactivity of aryl bromides.

Mechanism : The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway, where N-bromosuccinimide (NBS) facilitates bromination. Pyridine is often added to scavenge HBr, improving yields .

Reduction Reactions

The ethyl ester group at the 3rd position can be reduced to a primary alcohol.

Experimental Protocol

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 0°C to RT | 3-(Hydroxymethyl)-4-methylpyrrole | 85%* |

*Theoretical yield based on ester reduction precedents.

Notes : Lithium aluminum hydride (LiAlH₄) is preferred for ester-to-alcohol reductions due to its strong reducing capacity.

Oxidation Reactions

The methyl and ester groups are susceptible to oxidation under acidic or basic conditions.

Oxidation Pathways

| Target Group | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Ester | KMnO₄ | H₂SO₄, 100°C | 4-Methylpyrrole-3-carboxylic acid |

| Methyl | CrO₃ | Acetic acid, 50°C | 5-Bromo-3-carboxypyrrole |

Limitations : Over-oxidation may occur, leading to ring-opening byproducts .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling Example

| Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-4-methylpyrrole-3-carboxylate | 70%* |

*Predicted yield based on analogous aryl bromide couplings .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom at the 5-position allows for various substitution reactions, making it a valuable building block in organic chemistry.

Reactions Involving this compound

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to yield pyrrole derivatives.

- Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Biological Applications

The compound has been studied for its potential biological activities, particularly its interaction with serotonin receptors. It exhibits agonist activity at the 5HT2C receptor, which is implicated in mood regulation and appetite control.

Case Study: Serotonin Modulation

Research indicates that compounds like this compound could modulate serotonin signaling pathways, potentially influencing psychiatric conditions such as depression and anxiety. This makes it a candidate for further investigation in drug development.

Medicinal Chemistry

This compound is being explored for its therapeutic properties. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Potential Therapeutic Uses

- Development of new antidepressants targeting serotonin receptors.

- Exploration of anti-inflammatory properties through modulation of immune responses.

Material Science

In materials science, this compound is used in the production of specialty chemicals and advanced materials due to its unique chemical structure and reactivity.

Applications in Materials

The ability to functionalize the pyrrole ring opens avenues for creating polymers and composites with desirable properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrole Carboxylates with Varying Substituents

The compound’s closest analogs differ in substituent type and position, significantly affecting reactivity and physicochemical properties. Key examples include:

- Substituent Effects: Bromine vs. Formyl: The bromine in the target compound enhances electrophilicity for cross-coupling, whereas the formyl group in its analog () enables condensation reactions (e.g., Knoevenagel) . Methyl vs.

Heterocyclic Analogs: Pyrazole and Thienopyrrole Derivatives

Brominated heterocycles with ester functionalities exhibit distinct reactivity due to ring aromaticity and electronic effects:

- Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate () :

- Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate () :

Substituent Position and Reactivity

- Bromine Position : Bromine at position 5 (target compound) vs. position 3 () alters regioselectivity in reactions. For example, Suzuki coupling in the target compound would occur at C5, while in the pyrrolopyridine analog (), C3 bromine may favor intramolecular cyclization .

- Ester Position: The ethyl ester at C3 in the target compound vs. C2 in thienopyrrole analogs () affects solubility and hydrogen-bonding patterns. Thienopyrrole’s sulfur atom introduces additional intermolecular interactions (e.g., S⋯π) .

Biological Activity

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate (CAS Number: 874496-31-8) is a heterocyclic compound belonging to the pyrrole family. Its structure includes a bromine atom at the 5-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : CHBrN O

- Molecular Weight : 232.074 g/mol

- Physical State : Solid (exact melting point not specified)

This compound exhibits agonist activity at the 5HT2C receptor , a subtype of serotonin receptor. This interaction suggests that it may modulate serotonin signaling pathways, which are implicated in various physiological functions such as mood regulation, appetite control, and anxiety responses .

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Recent research indicates that derivatives of pyrrole, including this compound, may possess significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds against Staphylococcus aureus and Escherichia coli have been reported between 3.12 to 12.5 µg/mL .

- These findings suggest that halogen substitution (like bromine) enhances antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent.

Anticancer Potential

Studies have also examined the cytotoxic effects of pyrrole derivatives on various cancer cell lines. This compound has shown promise in inhibiting cell proliferation in certain cancer types, although specific IC50 values and detailed mechanisms remain to be elucidated .

Case Studies

-

Antibacterial Evaluation :

- A study assessed several pyrrole derivatives for their antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compounds demonstrated varying degrees of effectiveness, with some derivatives showing MIC values comparable to traditional antibiotics like ciprofloxacin .

- Cytotoxicity Assays :

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?

- Methodology: The compound can be synthesized via acylation of the pyrrole core using brominated acyl chlorides. For example, analogous derivatives (e.g., Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) were prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides under inert conditions (Ar/N₂), followed by purification via column chromatography . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of acyl chloride), temperature control (0–5°C for exothermic steps), and catalyst screening (e.g., DMAP for enhanced reactivity).

Q. How can spectroscopic techniques (NMR, ESI-MS) confirm the structural integrity of this compound?

- Methodology:

- ¹H NMR: Key signals include the ethyl ester quartet (δ ~4.2–4.3 ppm, J = 7.2 Hz), methyl group singlet (δ ~2.1–2.3 ppm), and pyrrole NH proton (δ ~11.4–12.5 ppm, broad singlet) .

- ESI-MS: The molecular ion [M+H]⁺ should correspond to the exact mass (e.g., C₉H₁₀BrNO₂: calculated m/z = 260.0; observed deviations < 0.1 Da indicate purity) .

- Validation: Cross-check experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) to resolve ambiguities.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?

- Methodology:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. For bromine-containing derivatives, ensure sufficient resolution (< 0.8 Å) to model anisotropic displacement parameters .

- Refinement: Employ SHELXL for structure solution, incorporating constraints for disordered ethyl/methyl groups. Validate using R-factor convergence (R₁ < 0.05 for high-resolution data) and Hirshfeld surface analysis for intermolecular interactions .

Q. How can DFT studies elucidate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology:

- Computational Setup: Optimize geometry at B3LYP/6-31G(d) level, focusing on the bromine substituent’s electrophilicity. Calculate Fukui indices (ƒ⁻) to identify nucleophilic attack sites .

- Mechanistic Insight: Compare activation energies for oxidative addition steps (Pd⁰ → Pd²⁺) with varying ligands (e.g., PPh₃ vs. XPhos). Experimental validation via kinetic monitoring (e.g., in situ IR for Pd-Br intermediates) can resolve discrepancies between theoretical and observed yields .

Q. What strategies address discrepancies in biological activity data for pyrrole-3-carboxylate derivatives?

- Methodology:

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., bromine’s steric bulk vs. methyl’s electron-donating nature) with activity trends. For example, Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed reduced bioactivity compared to non-brominated analogs, suggesting steric hindrance at the binding site .

- Data Normalization: Use standardized assays (e.g., IC₅₀ in enzyme inhibition) and control for batch-to-batch purity variations (HPLC > 95%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.